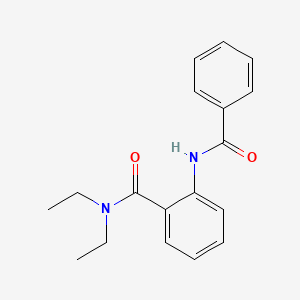

2-(benzoylamino)-N,N-diethylbenzamide

Descripción general

Descripción

2-(benzoylamino)-N,N-diethylbenzamide, also known as N,N-diethyl-2-benzamidoacetamide or DEBAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mecanismo De Acción

The mechanism of action of DEBAA involves the inhibition of COX-2 enzyme activity, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. DEBAA binds to the active site of COX-2 enzyme and prevents the conversion of arachidonic acid into prostaglandins. This leads to a reduction in inflammation and pain.

Biochemical and Physiological Effects:

DEBAA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In addition, DEBAA has been reported to have a low toxicity profile and does not exhibit significant side effects. However, further studies are needed to fully understand the biochemical and physiological effects of DEBAA.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DEBAA has several advantages as a research tool, including its ease of synthesis, low toxicity profile, and potential applications in various fields. However, there are also some limitations to its use in lab experiments, such as its limited solubility in water and the need for specialized equipment for the synthesis of DEBAA derivatives.

Direcciones Futuras

There are several future directions for the research on DEBAA, including the development of novel DEBAA derivatives with improved pharmacological properties, the investigation of the potential applications of DEBAA in materials science, and the exploration of the mechanism of action of DEBAA in greater detail. In addition, further studies are needed to fully understand the biochemical and physiological effects of DEBAA and its potential applications in various fields.

Conclusion:

In conclusion, DEBAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DEBAA is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. DEBAA exhibits anti-inflammatory and analgesic effects and has a low toxicity profile. However, there are also some limitations to its use in lab experiments, and further studies are needed to fully understand its potential applications and mechanism of action.

Métodos De Síntesis

DEBAA is synthesized through the reaction between diethylamine and benzoyl chloride in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is purified through recrystallization or column chromatography. The synthesis of DEBAA is relatively simple and can be performed in a laboratory setting.

Aplicaciones Científicas De Investigación

DEBAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, DEBAA has been investigated as a potential analgesic and anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme. In drug discovery, DEBAA has been used as a building block for the synthesis of novel compounds with potential therapeutic properties. In materials science, DEBAA has been utilized as a ligand for the synthesis of metal-organic frameworks (MOFs) with tunable properties.

Propiedades

IUPAC Name |

2-benzamido-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-20(4-2)18(22)15-12-8-9-13-16(15)19-17(21)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKTXEMGKNYNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967160 | |

| Record name | N-[2-(Diethylcarbamoyl)phenyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802348 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5271-81-8 | |

| Record name | N-[2-(Diethylcarbamoyl)phenyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)

![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)